molecular formula C23H34O4 B1670572 Digitoxigenin CAS No. 143-62-4

Digitoxigenin

Cat. No.: B1670572
CAS No.: 143-62-4
M. Wt: 374.5 g/mol
InChI Key: XZTUSOXSLKTKJQ-CESUGQOBSA-N
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Description

Digitoxigenin is a cardenolide, a type of steroid lactone, and is the aglycon of digitoxin. It is a naturally occurring compound found in the leaves of the Digitalis species, such as Digitalis lanata. This compound is known for its role in cardiac glycosides, which are used to treat heart conditions like congestive heart failure and arrhythmias .

Mechanism of Action

Target of Action

Digitoxigenin, a cardenolide, primarily targets the Na+/K±ATPase membrane pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound interacts with its target, the Na+/K±ATPase pump, and inhibits its function . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

It is known that cardenolides like this compound are involved in various biochemical pathways, including terpenoid backbone biosynthesis, sesquiterpenoid and triterpenoid biosynthesis, steroid biosynthesis, carotenoid biosynthesis, diterpenoid biosynthesis, and flavonoid biosynthesis .

Pharmacokinetics

Studies on digitoxin, a glycoside of this compound, suggest that it is distributed to tissues at about the same rate as digoxin but more slowly than ouabain . The apparent volume of distribution calculated with total serum digitoxin concentrations was found to be 0.6lf/kg .

Result of Action

The inhibition of the Na+/K±ATPase pump by this compound leads to alterations in the mitochondrial membrane potential, increases the levels of reactive oxygen species, and induces the accumulation of lipid bodies in the cells . These changes can lead to cell death, making this compound a potential therapeutic agent against certain types of cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the cytotoxic effects of this compound can be enhanced when it is incorporated into Pluronic® F127-based polymeric micelles . This formulation was found to induce better parasitological and immunological responses when compared with this compound alone . Furthermore, the topical application of this compound in olive oil or alginate solution has been shown to significantly improve wound healing .

Biochemical Analysis

Biochemical Properties

Digitoxigenin plays a crucial role in biochemical reactions by inhibiting the sodium-potassium ATPase pump. This inhibition increases the intracellular concentration of sodium ions, which in turn affects the calcium ion concentration through the sodium-calcium exchanger. The increased calcium ion concentration enhances cardiac muscle contraction . This compound interacts with various enzymes and proteins, including the sodium-potassium ATPase pump, which is a key target in its mechanism of action .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and causing mitochondrial membrane potential alterations . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium-potassium ATPase pump, leading to its inhibition. This inhibition results in an increase in intracellular sodium ions, which subsequently increases intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium ion concentration enhances cardiac muscle contraction and exerts positive inotropic effects . This compound also induces changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and retains its activity over extended periods. Its long-term effects on cellular function can include alterations in mitochondrial membrane potential and increased levels of reactive oxygen species . These changes can lead to apoptosis and other cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves cardiac function by enhancing cardiac muscle contraction. At high doses, it can cause toxic effects such as arrhythmias, nausea, and vomiting . The threshold for these adverse effects varies among different animal models, but they are generally observed at doses higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of cardiac glycosides. It is metabolized in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the kidneys . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Within cells, this compound interacts with transporters and binding proteins that influence its localization and accumulation . The distribution of this compound is influenced by its binding to the sodium-potassium ATPase pump, which is present in various tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the sodium-potassium ATPase pump, which is located in the plasma membrane. This localization is crucial for its activity, as it allows this compound to inhibit the pump and exert its effects on intracellular ion concentrations . Additionally, this compound can affect mitochondrial function by altering the mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Digitoxigenin can be synthesized through the hydrolysis of digitoxin. The process involves the use of acidic or enzymatic hydrolysis to break down digitoxin into this compound and sugars . The reaction conditions typically include:

    Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid at elevated temperatures.

    Enzymatic Hydrolysis: Utilizing specific enzymes that target the glycosidic bonds in digitoxin.

Industrial Production Methods: Industrial production of this compound often involves extraction from Digitalis lanata leaves. The leaves are subjected to methanolic extraction, followed by purification processes such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Digitoxigenin undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of double bonds to single bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Employing hydrogen gas with a palladium catalyst.

    Substitution: Utilizing halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

Scientific Research Applications

Digitoxigenin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.

    Digoxin: Another cardiac glycoside with similar therapeutic uses but different pharmacokinetics.

    Thevetigenin: A cardenolide with similar structural features.

Comparison: this compound is unique due to its specific hydroxylation pattern and its role as an aglycon of digitoxin. Compared to digitoxin and digoxin, this compound has distinct pharmacological properties and a different mechanism of action .

This compound’s unique structure and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162276
Record name Digitoxigenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-62-4
Record name Digitoxigenin
Source CAS Common Chemistry
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Record name Digitoxigenin
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Record name Digitoxigenin
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Record name Digitoxigenin
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Record name Digitoxigenin
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Record name 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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